molecular formula C15H10N2O2 B14355223 2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione CAS No. 92427-63-9

2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione

Cat. No.: B14355223
CAS No.: 92427-63-9
M. Wt: 250.25 g/mol
InChI Key: XQNQMRSCSBBVNL-UHFFFAOYSA-N
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Description

2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione: is a compound that belongs to the class of 1,4-naphthoquinones, which are known for their diverse biological activities. This compound features a naphthalene-1,4-dione core with a pyridin-3-ylamino substituent at the 2-position. The presence of both the naphthoquinone and pyridine moieties contributes to its unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione typically involves the reaction of 2-amino-1,4-naphthoquinone with 3-bromopyridine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The quinone moiety in 2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The compound can be reduced to its corresponding hydroquinone derivative under reducing conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione is used as a building block in organic synthesis.

Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new therapeutic agents targeting various diseases .

Medicine: Due to its biological activities, this compound is being investigated for its potential use in drug development. It has shown promise in preclinical studies as a lead compound for the treatment of cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its ability to form complexes with metal ions makes it valuable in the production of colorants for various applications .

Mechanism of Action

The mechanism of action of 2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione involves its interaction with cellular targets, leading to the disruption of key biological processes. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells and microorganisms .

Molecular Targets and Pathways:

Comparison with Similar Compounds

    Lawsone (2-hydroxy-1,4-naphthoquinone): Known for its use in henna and its antimicrobial properties.

    Juglone (5-hydroxy-1,4-naphthoquinone): Exhibits antifungal and herbicidal activities.

    Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone): Known for its anticancer and antimicrobial properties.

Uniqueness: 2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione stands out due to the presence of the pyridine moiety, which enhances its biological activity and allows for additional chemical modifications. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

92427-63-9

Molecular Formula

C15H10N2O2

Molecular Weight

250.25 g/mol

IUPAC Name

2-(pyridin-3-ylamino)naphthalene-1,4-dione

InChI

InChI=1S/C15H10N2O2/c18-14-8-13(17-10-4-3-7-16-9-10)15(19)12-6-2-1-5-11(12)14/h1-9,17H

InChI Key

XQNQMRSCSBBVNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)NC3=CN=CC=C3

Origin of Product

United States

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